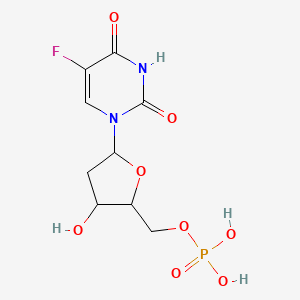

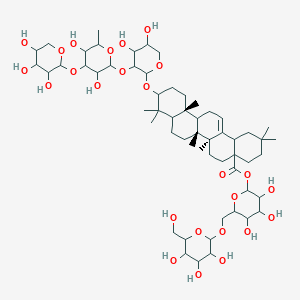

5-Fluoro-2'-deoxyuridine-5'-monophosphate;5-Fluoro-2'-deoxyuridine-5'-O-monophosphate;5-Fluorodeoxyuridine monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

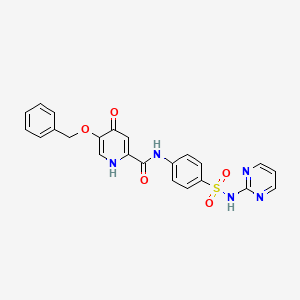

. It acts as a suicide inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting deoxynucleotide biosynthesis, fluorodeoxyuridylate halts the rapid proliferation of fast-growing tumors, making it a widely used compound in cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluorodeoxyuridylate is synthesized in vivo from 5-fluorouracil and 5-fluorodeoxyuridine. The process involves the bioactivation of 5-fluorouracil through a series of enzymatic reactions, ultimately converting it into the active form, fluorodeoxyuridylate .

Industrial Production Methods: The industrial production of fluorodeoxyuridylate typically involves the synthesis of its precursors, 5-fluorouracil and 5-fluorodeoxyuridine, followed by their enzymatic conversion to fluorodeoxyuridylate. This process is carried out under controlled conditions to ensure the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fluorodeoxyuridylate primarily undergoes substitution reactions. It forms a stable inhibitory complex with thymidylate synthase and the co-substrate 5,10-methylenetetrahydrofolate .

Common Reagents and Conditions: The bioactivation of 5-fluorouracil to fluorodeoxyuridylate involves enzymes such as thymidine phosphorylase and thymidylate synthase. The reaction conditions are typically physiological, occurring within the cellular environment .

Major Products: The major product of the reaction involving fluorodeoxyuridylate is the irreversible inhibition of thymidylate synthase, leading to the cessation of DNA synthesis and cell proliferation .

Aplicaciones Científicas De Investigación

Fluorodeoxyuridylate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used in cancer therapy due to its ability to inhibit thymidylate synthase and halt tumor growth . Additionally, it serves as a valuable tool in biochemical studies to understand the mechanisms of enzyme inhibition and DNA synthesis .

Mecanismo De Acción

Fluorodeoxyuridylate exerts its effects by forming a stable inhibitory complex with thymidylate synthase and 5,10-methylenetetrahydrofolate . This complex prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, leading to a depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis . The molecular targets involved in this pathway include thymidylate synthase and the enzymes responsible for the bioactivation of 5-fluorouracil .

Comparación Con Compuestos Similares

- 5-Fluorouracil

- 5-Fluorodeoxyuridine

- Floxuridine

Comparison: Fluorodeoxyuridylate is unique in its ability to form a stable inhibitory complex with thymidylate synthase, leading to irreversible inhibition of the enzyme . While 5-fluorouracil and 5-fluorodeoxyuridine are precursors to fluorodeoxyuridylate, they do not directly inhibit thymidylate synthase. Floxuridine, on the other hand, is metabolized to fluorodeoxyuridylate and shares a similar mechanism of action .

Propiedades

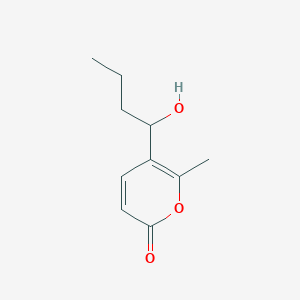

Fórmula molecular |

C9H12FN2O8P |

|---|---|

Peso molecular |

326.17 g/mol |

Nombre IUPAC |

[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18) |

Clave InChI |

HFEKDTCAMMOLQP-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)

![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)